

Physical and chemical properties of 4-Fluoro-2,6-dimethylphenol

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Compound of Interest

Compound Name: 4-Fluoro-2,6-dimethylphenol

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An In-depth Technical Guide to 4-Fluoro-2,6-dimethylphenol

Introduction: Unveiling a Versatile Fluorinated Phenolic Building Block

4-Fluoro-2,6-dimethylphenol is a substituted aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural architecture, featuring a hydroxyl group flanked by two sterically hindering methyl groups and a para-positioned fluorine atom, imparts a distinct combination of reactivity and physicochemical properties. The fluorine substituent is of particular note; its incorporation into organic molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the core physical and chemical properties of **4-Fluoro-2,6-dimethylphenol**, offering field-proven insights and detailed protocols essential for its application in advanced research and development.

Section 1: Core Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its effective use in experimental design, from reaction setup to purification and formulation. The properties of **4-Fluoro-2,6-dimethylphenol** are summarized below.

Tabulated Physical and Chemical Data

Property	Value	Source(s)
IUPAC Name	4-fluoro-2,6-dimethylphenol	[1]
CAS Number	2338-56-9	[1] [2]
Molecular Formula	C ₈ H ₉ FO	[1] [3]
Molecular Weight	140.15 g/mol	[1] [3]
Appearance	Solid	
Melting Point	22 - 23 °C (72 - 73 °F)	
Boiling Point	211 - 212 °C (412 - 414 °F)	
pKa	Data not explicitly available for the fluoro-derivative. The parent compound, 2,6-dimethylphenol, has a pKa of approximately 9.92 to 10.59. The electron-withdrawing nature of fluorine is expected to slightly decrease the pKa (increase acidity) compared to the parent compound.	[4] [5]
Solubility	While specific data for 4-fluoro-2,6-dimethylphenol is limited, its parent compound, 2,6-dimethylphenol, is slightly soluble in water but shows good solubility in organic solvents like ethanol, diethyl ether, and chloroform. Similar behavior is expected.	[6]

Structural and Spectroscopic Identity

The identity and purity of **4-Fluoro-2,6-dimethylphenol** are unequivocally established through its unique spectroscopic signature.

- Chemical Identifiers:
 - SMILES:CC1=CC(=CC(=C1O)C)F[1]
 - InChIKey:GNRDTVFZITZMFR-UHFFFAOYSA-N[1][3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is expected to show three distinct signals: a singlet for the two equivalent methyl groups (CH_3), a singlet or narrowly split signal for the two equivalent aromatic protons (Ar-H), and a broad singlet for the phenolic hydroxyl proton (OH). The integration ratio would be 6:2:1, respectively.
 - ^{13}C NMR: The spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. Signals for the methyl carbons will appear in the aliphatic region.
 - ^{19}F NMR: A single resonance is expected, providing a direct confirmation of the fluorine's presence and chemical environment.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch characteristic of phenols (around $3200\text{-}3600\text{ cm}^{-1}$), C-H stretches for the methyl and aromatic groups (around $2850\text{-}3100\text{ cm}^{-1}$), C=C stretching for the aromatic ring (around $1450\text{-}1600\text{ cm}^{-1}$), and a strong C-F stretch (around $1100\text{-}1300\text{ cm}^{-1}$).
- Mass Spectrometry (MS): The electron ionization mass spectrum would show a prominent molecular ion peak (M^+) at m/z 140, corresponding to the molecular weight of the compound.

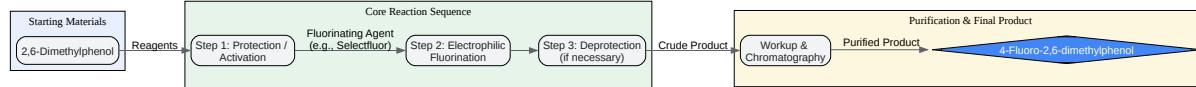
Section 2: Synthesis, Reactivity, and Mechanistic Considerations

Synthetic Pathways

The synthesis of substituted phenols often involves multi-step sequences. While various specific methods exist, a common conceptual approach involves the targeted functionalization of a pre-existing phenol or the construction of the phenol ring from acyclic precursors. For instance, a plausible route could involve the fluorination of 2,6-dimethylphenol or the diazotization of 4-amino-2,6-dimethylphenol followed by a Schiemann reaction or related fluorination method.

A more direct industrial method involves the gas-phase catalytic alkylation of phenol with methanol over a suitable catalyst to produce 2,6-dimethylphenol, which can then be further functionalized.^[7] Another patented process describes producing 2,6-dimethylphenol via the rearrangement of a tertiary butyl group from 4-tert-butyl-2,6-dimethylphenol, which is then separated by distillation.^[8]

Below is a conceptual workflow for a laboratory-scale synthesis.



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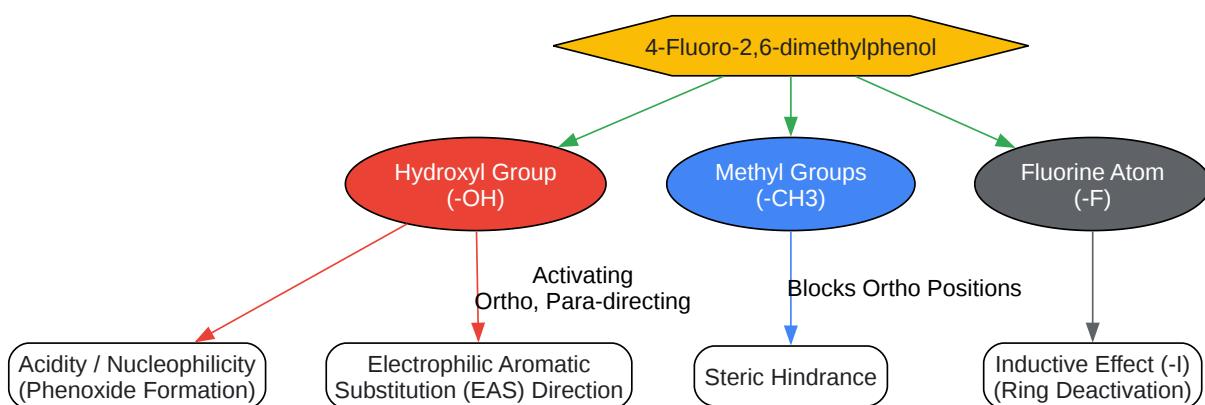
Caption: Conceptual workflow for the synthesis of **4-Fluoro-2,6-dimethylphenol**.

Chemical Reactivity

The reactivity of **4-Fluoro-2,6-dimethylphenol** is governed by the interplay of its three key functional components: the hydroxyl group, the aromatic ring, and the fluorine atom.

- **Hydroxyl Group:** As a phenol, the hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide is a key intermediate for O-alkylation (Williamson ether synthesis) and O-acylation to form ethers and esters, respectively.

- **Aromatic Ring:** The hydroxyl group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the two ortho positions are blocked by methyl groups. The para position is occupied by fluorine. This leaves the meta positions (3 and 5) as potential, though less favorable, sites for substitution. The fluorine atom is deactivating via induction but can be substituted under harsh nucleophilic aromatic substitution conditions.
- **Influence of Substituents:** The steric hindrance from the two ortho-methyl groups can significantly impact the accessibility of the hydroxyl group, potentially slowing down reactions that require direct interaction at the oxygen atom.



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Caption: Logical diagram of substituent effects on the molecule's reactivity.

Section 3: Applications in Drug Development and Advanced Materials

The utility of **4-Fluoro-2,6-dimethylphenol** primarily lies in its role as a sophisticated building block.

- **Medicinal Chemistry:** Fluorinated phenols are valuable precursors in the synthesis of complex pharmaceutical agents. The fluorine atom can enhance metabolic stability by

blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.

- **Porphyrin and Chlorin Synthesis:** Research has demonstrated the use of related aldehydes (derived from the corresponding phenol) in the synthesis of tetrakis-(4-fluoro,2,6-dimethylphenyl)-porphyrin (TFP).^[9] These porphyrin structures are fundamental to applications in photodynamic therapy, catalysis, and the development of artificial photosynthetic systems. The steric bulk of the 2,6-dimethylphenyl groups helps to prevent aggregation of the porphyrin macrocycles, a crucial feature for maintaining their photophysical properties.^[9]
- **Polymer Science:** Substituted phenols, particularly 2,6-dimethylphenol, are key monomers for the production of high-performance polymers like poly(p-phenylene oxide) (PPO). The fluoro-substituted variant could be explored for creating specialty polymers with modified thermal stability, dielectric properties, or chemical resistance.

Section 4: Safety, Handling, and Experimental Protocols

Hazard Identification and Safe Handling

Based on safety data for closely related compounds like 2,4-dimethylphenol and other substituted phenols, **4-Fluoro-2,6-dimethylphenol** should be handled with care.

- **Primary Hazards:** The compound is likely to be toxic if swallowed or in contact with skin. It may cause severe skin burns and eye damage and could cause an allergic skin reaction. It is also noted as being toxic to aquatic life with long-lasting effects.
- **Handling Precautions:**
 - Work in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.^[10]
 - Avoid breathing dust or vapors.

- Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[11\]](#) Keep it locked up or in an area accessible only to qualified personnel.
- Disposal: Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.

Self-Validating Protocol: Purity Assessment by Quantitative NMR (qNMR)

This protocol describes a self-validating system to determine the precise purity of a batch of **4-Fluoro-2,6-dimethylphenol**, a critical step before its use in sensitive applications like drug synthesis.

- Objective: To accurately quantify the purity of a **4-Fluoro-2,6-dimethylphenol** sample using an internal standard.
- Principle (The Self-Validating System): qNMR relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known mass and purity, one can calculate the analyte's purity. The choice of non-overlapping signals for both the analyte and standard provides an internal validation of the measurement.
- Materials & Instrumentation:
 - **4-Fluoro-2,6-dimethylphenol** (analyte)
 - Maleic acid (certified internal standard)
 - Deuterated Dimethyl Sulfoxide (DMSO-d₆)
 - Analytical balance (4-5 decimal places)
 - Class A volumetric flasks
 - NMR spectrometer (≥ 400 MHz) with calibrated pulse widths

- Step-by-Step Methodology:
 - Preparation of the Internal Standard: Accurately weigh approximately 10 mg of maleic acid into a vial. Record the exact mass.
 - Preparation of the Analyte: On the same balance, accurately weigh approximately 20 mg of **4-Fluoro-2,6-dimethylphenol** into the same vial. Record the exact mass. Causality Note: Weighing into the same vial minimizes transfer errors.
 - Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial to dissolve both solids completely. Causality Note: DMSO-d₆ is chosen as it solubilizes both the analyte and the polar standard, and its residual peak does not overlap with key signals. The phenolic OH proton is also clearly visible and does not exchange as rapidly as in other solvents.
 - Transfer: Transfer the solution to a clean, dry NMR tube.
 - NMR Acquisition:
 - Load the sample into the spectrometer and allow it to thermally equilibrate.
 - Acquire a ¹H NMR spectrum with parameters optimized for quantification: a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) and a calibrated 90° pulse angle.
 - Data Processing and Analysis:
 - Phase and baseline the spectrum carefully.
 - Integrate the signal for the two aromatic protons of **4-Fluoro-2,6-dimethylphenol**. Let this integral be I_analyte.
 - Integrate the signal for the two vinyl protons of maleic acid (internal standard). Let this integral be I_std.
 - Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
 - N = Number of protons for the integrated signal (N_std = 2, N_analyte = 2)

- M = Molar mass (M_analyte = 140.15 g/mol , M_std = 116.07 g/mol)
- m = Mass weighed
- P_std = Purity of the internal standard (e.g., 99.9%)
- Trustworthiness: The protocol is self-validating because any significant overlap of signals or presence of interfering impurities would be immediately visible in the spectrum, invalidating the result and prompting re-analysis or purification. The use of a certified standard provides traceability and ensures accuracy.

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